N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound includes a thiophene ring, an oxazole ring, an azetidine ring, and a pyrimidine ring, making it a molecule of significant interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine typically involves multiple steps, each requiring specific reagents and conditions. One common approach is the condensation reaction, which includes the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with primary amides.
Formation of the Azetidine Ring: Azetidine rings are often formed via the cyclization of β-amino alcohols with suitable leaving groups.
Formation of the Pyrimidine Ring: Pyrimidine rings can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Oxazolidines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings.
Oxazole Derivatives: Compounds such as oxazolidinones, which are structurally similar.
Azetidine Derivatives: Compounds like β-lactams, which contain the azetidine ring.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil, which contain the pyrimidine ring.
Uniqueness
N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine is unique due to its combination of four different heterocyclic rings, which imparts a distinct set of chemical and biological properties .
Properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-14(11-7-12(22-19-11)13-3-1-6-23-13)20-8-10(9-20)18-15-16-4-2-5-17-15/h1-7,10H,8-9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDNPDWADHHPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CS3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.